molecular formula C12H20O4 B1654269 (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol CAS No. 2177263-23-7

(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol

Cat. No.: B1654269
CAS No.: 2177263-23-7
M. Wt: 228.28
InChI Key: ARCXBRBDPSLBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4,9-Trioxa-dispiro[4242]tetradec-10-yl)-methanol is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol typically involves multi-step organic reactions. The process begins with the formation of the dispiro structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (1,4,8-Trioxa-dispiro[4.2.4.2]tetradec-9-yl)-methanol
  • (1,4,10-Trioxa-dispiro[4.2.4.2]tetradec-11-yl)-methanol

Uniqueness

(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol is unique due to its specific dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4,9,12-trioxadispiro[4.2.48.25]tetradecan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-9-10-1-2-11(16-10)3-5-12(6-4-11)14-7-8-15-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCXBRBDPSLBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224644
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177263-23-7
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177263-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol
Reactant of Route 2
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol
Reactant of Route 3
Reactant of Route 3
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol
Reactant of Route 4
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol
Reactant of Route 5
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol
Reactant of Route 6
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.